molecular formula C26H38O2 B14713981 4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) CAS No. 22770-93-0

4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol)

Cat. No.: B14713981
CAS No.: 22770-93-0
M. Wt: 382.6 g/mol
InChI Key: VWQJDBDBKBVVBX-UHFFFAOYSA-N
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Description

4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly in the stabilization of polymers and rubbers .

Preparation Methods

The synthesis of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) typically involves the reaction of 3-tert-butyl-5-methylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) has a wide range of scientific research applications:

Mechanism of Action

The antioxidant activity of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and inhibition of oxidative chain reactions .

Comparison with Similar Compounds

4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 4,4’-(Butane-2,2-diyl)diphenol
  • 4,4’-Methylenediphenol
  • Diphenolic acid
  • 4,4’-(4-Methylpentane-2,2-diyl)diphenol

These compounds share structural similarities but differ in their specific substituents and the positions of these substituents on the phenolic rings. The unique combination of tert-butyl and methyl groups in 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) contributes to its distinct antioxidant properties and makes it particularly effective in stabilizing polymers and rubbers .

Properties

CAS No.

22770-93-0

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

3-tert-butyl-4-[1-(2-tert-butyl-4-hydroxy-6-methylphenyl)butyl]-5-methylphenol

InChI

InChI=1S/C26H38O2/c1-10-11-20(23-16(2)12-18(27)14-21(23)25(4,5)6)24-17(3)13-19(28)15-22(24)26(7,8)9/h12-15,20,27-28H,10-11H2,1-9H3

InChI Key

VWQJDBDBKBVVBX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1C)O)C(C)(C)C)C2=C(C=C(C=C2C)O)C(C)(C)C

Origin of Product

United States

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